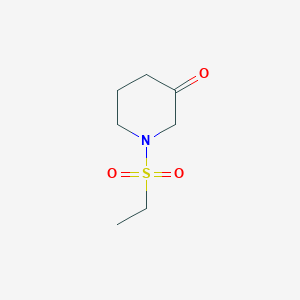

![molecular formula C7H12O2 B1407248 2-Oxaspiro[3.3]heptan-6-ylmethanol CAS No. 1363380-95-3](/img/structure/B1407248.png)

2-Oxaspiro[3.3]heptan-6-ylmethanol

Übersicht

Beschreibung

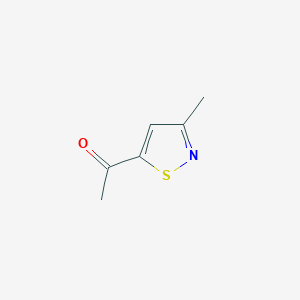

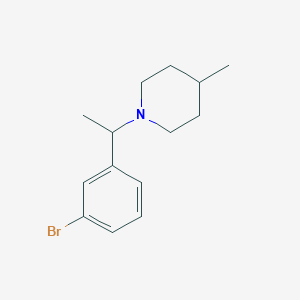

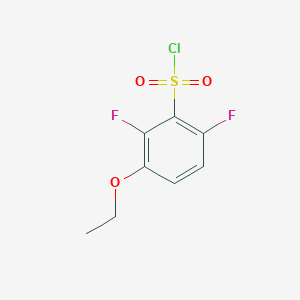

2-Oxaspiro[3.3]heptan-6-ylmethanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.16898 . It is used for industrial purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H12O2 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Isomerization

The synthesis and isomerization processes involving compounds structurally related to 2-Oxaspiro[3.3]heptan-6-ylmethanol play a crucial role in organic chemistry, providing pathways to novel spirocyclic and bicyclic compounds. For example, the oxidation of certain bicycloheptanes with m-chloroperoxybenzoic acid yielded epoxy derivatives that, upon treatment with potassium tert-butoxide, underwent cyclization to produce complex spirocyclic compounds with potential applications in drug design and synthesis (Razin, Ulin, & Vasin, 2006).

Improved Synthesis Techniques

Research has focused on improving the synthesis of bicyclic spiro compounds, demonstrating that the isolation of these compounds as sulfonic acid salts enhances their stability and solubility. This advancement enables broader access to varied reaction conditions, facilitating the exploration of these compounds' chemical reactivity and potential applications in medicinal chemistry and material science (van der Haas et al., 2017).

Biocatalysis in Asymmetric Synthesis

The application of ketoreductase in the asymmetric synthesis of spiro[3.3]heptane derivatives represents a significant advancement in the field of chiral chemistry. This biocatalytic approach has enabled the selective production of axially chiral alcohols, showcasing the potential of enzymes in the synthesis of complex molecules with high enantioselectivity. Such methodologies open new avenues for the development of chiral building blocks in pharmaceuticals and agrochemicals (O'Dowd et al., 2022).

Novel Building Blocks for Drug Discovery

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds has been described, providing novel bifunctional building blocks for further chemical modifications. These compounds offer a convenient entry point to new chemical spaces, potentially leading to the discovery of novel drug candidates with unique properties (Meyers et al., 2009).

Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic compounds derived from this compound and related structures find applications in medicinal chemistry, as evidenced by the synthesis of novel spirocyclic azetidines and oxetane-fused benzimidazoles. These compounds are explored for their potential in drug design, demonstrating the versatility and importance of spirocyclic frameworks in the development of new therapeutics (Guerot et al., 2011).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Eigenschaften

IUPAC Name |

2-oxaspiro[3.3]heptan-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-3-6-1-7(2-6)4-9-5-7/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYBBAUKSKWADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)